3H-Pyrazol-3-one, 1,2-dihydro-5-hydroxy-1-phenyl-
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Overview
Description
3H-Pyrazol-3-one, 1,2-dihydro-5-hydroxy-1-phenyl- is a heterocyclic compound with a pyrazolone core structure. This compound is known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both hydroxyl and phenyl groups in its structure contributes to its unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-hydroxy-1-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolone ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 3H-Pyrazol-3-one, 1,2-dihydro-5-hydroxy-1-phenyl-.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-5-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpyrazolone ketones, while substitution reactions can introduce various functional groups onto the phenyl ring or pyrazolone core.
Scientific Research Applications
3H-Pyrazol-3-one, 1,2-dihydro-5-hydroxy-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
- 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)-
Uniqueness
Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4072-31-5 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-hydroxy-2-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-9(13)11(10-8)7-4-2-1-3-5-7/h1-6,13H,(H,10,12) |
InChI Key |
TUUGFLAHJMHZFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2)O |
Origin of Product |
United States |
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